4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
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Overview
Description
4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, triazine, and benzenesulfonamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The final step involves the sulfonation of the benzene ring and subsequent coupling with the triazine-thiophene intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, the thiophene ring can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Triazine Derivatives: Compounds such as atrazine and simazine, which are widely used as herbicides.
Sulfonamide Derivatives: Drugs like sulfamethoxazole and sulfasalazine, which are used as antibiotics and anti-inflammatory agents.
Uniqueness
4-fluoro-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its combination of fluorine, thiophene, triazine, and benzenesulfonamide moieties. This unique structure imparts a range of properties that make it suitable for various applications in medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C15H17FN4O2S2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H17FN4O2S2/c16-12-3-5-14(6-4-12)24(21,22)19-15-17-10-20(11-18-15)8-7-13-2-1-9-23-13/h1-6,9H,7-8,10-11H2,(H2,17,18,19) |
InChI Key |
MBQOTIFAOPLKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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